molecular formula C15H20BrNO2 B2481859 Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 133277-10-8

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No. B2481859
CAS RN: 133277-10-8
M. Wt: 326.234
InChI Key: UZFURLOGNBMQCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related silyl carbamates has been demonstrated, highlighting the transformation of amino protecting groups to yield N-ester type compounds efficiently. The use of tert-butyldimethylsilyl trifluoromethanesulfonate in combination with lutidine and palladium catalysts has shown to be effective in converting N-t-Boc compounds into corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate have been analyzed using Hartree-Fock and density functional theory, which provide insights into the conformational stability and optimized bond lengths and angles, showing good agreement with experimental values (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-butyl N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis, highlighting their reactivity and versatility (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of related compounds have been characterized, detailing their molecular and crystal structures. These studies often include X-ray crystallographic analysis and density functional theory (DFT) calculations to understand the structural details and stabilization factors (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been explored through various synthetic approaches and reaction mechanisms. The studies often involve the synthesis of intermediates and final compounds through multi-step processes, providing insights into the chemical behavior and potential applications of these substances (Evans, Potrykus, & Mansell, 2019).

Scientific Research Applications

1. Chromic Acid Oxidation Studies

  • The chromic acid oxidation of 2-tert-butyl-1,2,3,4-tetrahydronaphthalene, closely related to Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, was studied for hydrogenolysis research (Duncan et al., 1973).

2. Application in Diels‐Alder Reaction

  • The compound has been used in the preparation of dienes for Diels‐Alder reactions, demonstrating its utility in organic synthesis (Padwa et al., 2003).

3. Investigation of Hydrogen and Halogen Bonds

  • Studies on tert-butyl carbamate derivatives, including Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, have contributed to understanding the formation and effects of hydrogen and halogen bonds in crystal structures (Baillargeon et al., 2017).

4. Synthesis of Thienopyrroles

  • Tert-butyl carbamates are used as substrates for synthesizing various heterocyclic compounds, like thieno[3,2-b]pyrroles, highlighting their versatility in chemical reactions (Brugier et al., 2001).

5. Use in One-Pot Curtius Rearrangement

  • This chemical compound has been employed in the Curtius rearrangement process, a crucial reaction in organic chemistry for preparing carbamates (Leogane & Lebel, 2009).

6. Advancements in Organic Synthesis

  • Its derivatives play a significant role in advancing organic synthesis techniques, particularly in the preparation of protected amines and carbamates (Lebel & Leogane, 2005).

7. Vibrational Spectra Studies

  • Tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, a related compound, has been examined for molecular structure and vibrational frequencies, contributing to the field of molecular spectroscopy (Arslan & Demircan, 2007).

8. Synthesis of Natural Product Intermediates

  • The synthesis of intermediates for natural products like jaspine B, which shows cytotoxic activity, has been achieved using tert-butyl carbamate derivatives (Tang et al., 2014).

properties

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFURLOGNBMQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

CAS RN

133277-10-8
Record name tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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